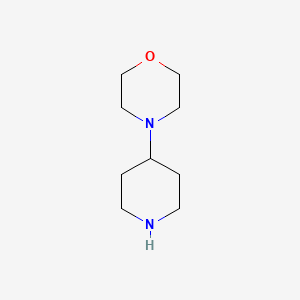
4-Morpholinopiperidine
Cat. No. B1299061
Key on ui cas rn:
53617-35-9
M. Wt: 170.25 g/mol
InChI Key: YYBXNWIRMJXEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696346B2
Procedure details


41.59 g (0.16 Mol) 4-[1-(phenylmethyl)-4-piperidinyl]-morpholine (N) are dissolved in 400 mL methanol, combined with 5.2 g palladium on activated charcoal (10%) and hydrogenated for 18 hours at ambient temperature with 50 psi hydrogen. The catalyst is filtered off and the filtrate is evaporated down. A colourless oil remains, which crystallises after a short time.




Identifiers


|
REACTION_CXSMILES
|
C1(C[N:8]2[CH2:13][CH2:12][CH:11]([N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)[CH2:10][CH2:9]2)C=CC=CC=1.[H][H]>CO.[Pd]>[NH:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A colourless oil remains, which crystallises after a short time
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1CCC(CC1)N1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
